
"5-Bromo-2-methyl-1H-benzo[d]imidazole CAS
number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Bromo-2-methyl-1H-

benzo[d]imidazole

Cat. No.: B159754 Get Quote

An In-depth Technical Guide to 5-Bromo-2-
methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-2-methyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. The

benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry,

known to exhibit a wide range of biological activities, including antimicrobial and anticancer

properties. This technical guide provides a comprehensive overview of the chemical properties,

synthesis, and potential biological activities of 5-Bromo-2-methyl-1H-benzo[d]imidazole,

supported by experimental protocols for its synthesis and evaluation. While specific biological

data for this compound is limited in publicly available literature, this guide extrapolates its

potential applications based on the well-established activities of structurally similar

benzimidazole compounds.

Compound Identification and Properties
5-Bromo-2-methyl-1H-benzo[d]imidazole is a small molecule featuring a bromine substituent

on the benzene ring of the benzimidazole core. This modification can significantly influence its

physicochemical properties and biological activity.
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Identifier Value Reference

CAS Number 1964-77-8 [1]

Molecular Formula C8H7BrN2 [2]

Molecular Weight 211.06 g/mol [2]

Synthesis of 5-Bromo-2-methyl-1H-
benzo[d]imidazole
A common and effective method for the synthesis of 5-Bromo-2-methyl-1H-
benzo[d]imidazole involves the cyclization of a substituted o-phenylenediamine with a

carboxylic acid derivative.

Experimental Protocol: Synthesis from 4-Bromo-o-
phenylenediamine
This protocol outlines the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole from 4-

bromo-o-phenylenediamine and N-methoxy-N-methylacetamide.[2]

Materials:

4-Bromo-o-phenylenediamine

N-methoxy-N-methylacetamide

Methanol

Water

Sodium hydroxide solution

Ethyl acetate

Anhydrous magnesium sulfate

Ethanol
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Procedure:

Dissolve 4-Bromo-o-phenylenediamine in a 1:1 mixed solution of methanol and water.

Add N-methoxy-N-methylacetamide to the solution.

Heat the reaction mixture at 50°C for 2 hours.

After cooling to room temperature, concentrate the mixture under reduced pressure to

remove methanol.

To the remaining aqueous phase, add sodium hydroxide solution.

Extract the aqueous phase twice with ethyl acetate.

Combine the organic layers and wash with purified water and saturated brine.

Dry the organic phase over anhydrous magnesium sulfate and filter.

Remove the organic solvent under reduced pressure.

Recrystallize the residue from ethanol and water to obtain the final product, 5-bromo-2-
methyl-1H-benzo[d]imidazole.[2]

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 5-Bromo-2-methyl-1H-benzo[d]imidazole.
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Potential Biological Activities and Mechanisms of
Action
While direct biological studies on 5-Bromo-2-methyl-1H-benzo[d]imidazole are not

extensively reported, the broader class of benzimidazole derivatives is known for a wide

spectrum of pharmacological activities.[2]

Potential Anticancer Activity
Benzimidazole-containing compounds are recognized for their potential as anticancer agents.

Their mechanisms of action are diverse and often involve the inhibition of key enzymes in

cancer cell signaling and proliferation.

3.1.1. Kinase Inhibition Numerous bromo-substituted benzimidazole derivatives have shown

potent inhibitory activity against various protein kinases that are crucial for cancer cell growth

and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth

Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC),

and mTOR.[3] The inhibition of these kinases can disrupt signaling pathways responsible for

cell proliferation and survival.

3.1.2. Topoisomerase Inhibition Certain benzimidazole derivatives have been identified as

inhibitors of topoisomerases, enzymes essential for managing DNA topology during replication

and transcription.[4] Inhibition of these enzymes can lead to DNA damage and apoptosis in

cancer cells.

Potential Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant activity against a range of microbial

pathogens, including bacteria and fungi.

3.2.1. DNA Gyrase Inhibition A potential mechanism for the antibacterial action of

benzimidazoles is the inhibition of DNA gyrase, a type II topoisomerase in bacteria that is

essential for DNA replication.[5][6]

3.2.2. Other Antimicrobial Targets Molecular docking studies of some benzimidazole derivatives

have suggested other potential antibacterial targets, including (p)ppGpp

synthetases/hydrolases and FtsZ proteins.[7][8]
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Experimental Protocols for Biological Evaluation
The following are general experimental protocols that can be employed to investigate the

potential biological activities of 5-Bromo-2-methyl-1H-benzo[d]imidazole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is indicative

of kinase activity.

Materials:

Recombinant human kinase (e.g., EGFR, HER2, CDK2)

Substrate peptide

ATP

Kinase assay buffer

5-Bromo-2-methyl-1H-benzo[d]imidazole (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit

White, opaque 384-well plates

Luminometer

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

Initiate the reaction by adding ATP.

Incubate at room temperature for the recommended time.

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b159754?utm_src=pdf-body
https://www.benchchem.com/product/b159754?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Measure luminescence using a luminometer.

Calculate the percent inhibition for each compound concentration and determine the IC50

value.

In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and is a common method for screening potential

anticancer compounds.

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

Mammalian cell culture medium (e.g., DMEM) with 10% FBS

96-well cell culture plates

5-Bromo-2-methyl-1H-benzo[d]imidazole (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed cells into a 96-well plate and incubate for 24 hours.

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal

formation.

Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to a vehicle control and determine the IC50

value.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to

inhibit the growth of a microorganism.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

5-Bromo-2-methyl-1H-benzo[d]imidazole (dissolved in DMSO)

Spectrophotometer or plate reader

Procedure:

Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

Inoculate each well with a standardized suspension of the microorganism.

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

Determine the MIC by visually inspecting for the lowest concentration of the compound that

inhibits visible growth or by measuring the optical density.[5]

Experimental Workflow Diagram
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Caption: Workflow for the biological evaluation of 5-Bromo-2-methyl-1H-benzo[d]imidazole.

Representative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell

growth and proliferation and is often dysregulated in cancer. Benzimidazole derivatives have

been shown to inhibit EGFR.
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Caption: Potential inhibition of the EGFR signaling pathway by a benzimidazole derivative.
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Conclusion
5-Bromo-2-methyl-1H-benzo[d]imidazole represents a valuable scaffold for further

investigation in drug discovery. Based on the extensive research on related benzimidazole

derivatives, this compound holds significant potential as an anticancer and antimicrobial agent.

The synthetic and biological evaluation protocols provided in this guide offer a framework for

researchers to explore the therapeutic promise of this and similar molecules. Further studies

are warranted to elucidate the specific biological targets and mechanisms of action of 5-
Bromo-2-methyl-1H-benzo[d]imidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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